molecular formula C12H9NO3S2 B2761733 (Z)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid CAS No. 1474053-19-4

(Z)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid

Cat. No. B2761733
CAS RN: 1474053-19-4
M. Wt: 279.33
InChI Key: IAJZJHABLIYZOZ-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid, also known as MTB, is a thiazolidine-2,4-dione derivative that has shown potential as an anti-inflammatory and anti-cancer agent. This compound has a unique structure that allows it to interact with various biological targets, making it an interesting subject for scientific research.

Scientific Research Applications

Anticancer Potential

A series of substituted benzamides and benzoates, synthesized using (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoic acid as a common intermediate, have been evaluated for their anticancer activity. These compounds showed potent anti-cancer activity against A549 and L132 cell lines, with particular analogues demonstrating significant potency. The study also explored the Structure Activity Relationship (SAR) to aid further development of these compounds as potential anti-cancer agents (Soni, Sanghvi, Devkar, & Thakore, 2015).

Antimicrobial Activities

Benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes have been synthesized and characterized, demonstrating good antimicrobial activity against human epidemic causing bacterial strains. This research highlights the potential of these compounds in addressing infections in various parts of the body, including the mouth, lungs, gastrointestinal tract, and in managing nosocomial infections (Mishra, Gound, Mondal, Yadav, & Pandey, 2019).

Anti-inflammatory Drugs Development

Research dedicated to the design of new non-steroidal anti-inflammatory drugs (NSAIDs) has led to the synthesis of ylidene derivatives of 2-thioxo-4-thiazolidinone, demonstrating anti-exudative activity. A notable lead compound identified shows anti-exudative activity comparable to classic NSAIDs like Diclofenac, suggesting potential for profound study and development into new anti-inflammatory treatments (Golota, Danylyuk, Yushchenko, Voloshchuk, Bilyk, & Lesyk, 2015).

Antibacterial and Antifungal Effects

Novel derivatives of 4-thiazolidinone, containing benzothiazole moiety, have been screened for antimicrobial properties. These compounds have shown significant activity against a range of microbial strains, indicating their potential as effective agents in combating bacterial and fungal infections. Some of these derivatives have been identified as potent candidates for further development into antimicrobial drugs (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

properties

IUPAC Name

4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S2/c1-13-10(14)9(18-12(13)17)6-7-2-4-8(5-3-7)11(15)16/h2-6H,1H3,(H,15,16)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJZJHABLIYZOZ-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.